molecular formula C16H12Cl2O B2419117 1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene CAS No. 1178666-08-4

1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene

Cat. No. B2419117
CAS RN: 1178666-08-4
M. Wt: 291.17
InChI Key: FXRMEVJPDJBRSP-UHFFFAOYSA-N
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Description

“1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene” is a chemical compound with the CAS Number: 1178666-08-4 . Its molecular weight is 291.18 . The IUPAC name for this compound is 4-chlorobenzyl 4-(3-chloro-1-propynyl)phenyl ether .

Physical and Chemical Properties The melting point of this compound is between 83-84 degrees Celsius .

Safety Information For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Scientific Research Applications

Molecular Structure and Properties

  • Molecular Docking and Quantum Chemical Calculations : Research on a similar compound, 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, revealed insights into its molecular structure and spectroscopic data. This study involved density functional theory (DFT) calculations and provided details on molecular parameters such as bond length and bond angles, as well as insights into intramolecular charge transfer and molecular electrostatic potential (Viji et al., 2020).

  • Crystal Structure Analysis : The crystal structure of compounds containing 4-chlorophenyl groups, like 1-(4-Chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-Pyrazole, has been studied, revealing dihedral angles between different aromatic rings and hydrogen bonding patterns. Such structural analyses are crucial for understanding the chemical behavior of related compounds (Aydın et al., 2021).

Optical Properties

  • Nonlinear Optical Properties : Research on 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene has shown significant nonlinear optical properties, which are essential for applications in optical devices. This study included synthesis, bandgap energy determination, and extensive computational analysis of the compound's optical properties (Mostaghni et al., 2022).

Reactivity and Synthesis

  • Reactivity Towards Nucleophiles : The synthesis and reactivity of (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, a compound with similar chlorophenyl structures, were investigated. The study revealed its Michael-type nucleophilic addition reactions under various conditions, which is insightful for understanding the reactivity of similar chlorophenyl compounds (Pouzet et al., 1998).

properties

IUPAC Name

1-chloro-4-[[4-(3-chloroprop-1-ynyl)phenoxy]methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O/c17-11-1-2-13-5-9-16(10-6-13)19-12-14-3-7-15(18)8-4-14/h3-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRMEVJPDJBRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C#CCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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